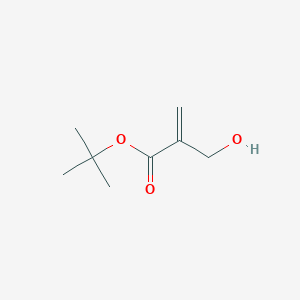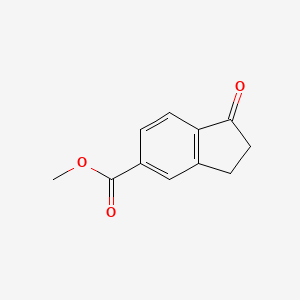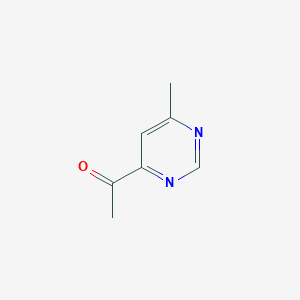
2,3-Dihydro-1H-pyrrole-1-carboxylate de benzyle
Vue d'ensemble
Description
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate (BDPC) is a chemical compound of the pyrrole class that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and bioorganic chemistry. It is an important building block for the synthesis of various organic compounds, and its derivatives have been used to synthesize a variety of pharmaceuticals and other compounds. It has also been used as a ligand in metal-catalyzed reactions.
Applications De Recherche Scientifique
Synthèse organique
Le 2,3-Dihydro-1H-pyrrole-1-carboxylate de benzyle est un composé chimique de formule moléculaire C12H13NO2 . Il est utilisé en synthèse organique comme bloc de construction pour la création de molécules plus complexes .
Recherche pharmaceutique
Étant donné sa similitude structurale avec d'autres dérivés du pyrrole, il pourrait potentiellement être utilisé dans la recherche pharmaceutique. Les dérivés du pyrrole sont connus pour présenter un large éventail d'activités biologiques, notamment des effets antibactériens, antifongiques et anti-inflammatoires .
Science des matériaux
Des composés aux structures similaires ont été utilisés comme agents RAFT pour la polymérisation radicalaire contrôlée . Ils sont bien adaptés à la polymérisation des esters vinyliques et des amides vinyliques . Ceci suggère que le this compound pourrait potentiellement être utilisé en science des matériaux pour la création de nouveaux polymères .
Industrie chimique
Dans l'industrie chimique, le this compound pourrait être utilisé comme intermédiaire dans la synthèse d'autres produits chimiques .
Sécurité et manipulation
Ce composé a un point d'éclair supérieur à 110°C, ce qui suggère qu'il est relativement stable et sûr à manipuler . Cependant, il est classé comme une substance dangereuse, avec des mentions de danger indiquant qu'il est nocif en cas d'ingestion . Par conséquent, il est important de manipuler ce composé avec soin en laboratoire ou en milieu industriel .
Stockage
Le this compound doit être stocké à des températures comprises entre 2 et 8°C pour maintenir sa stabilité .
Mécanisme D'action
- The primary targets of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate are likely specific receptors or enzymes within cells. Unfortunately, specific targets for this compound are not well-documented in the literature .
- The compound’s interaction with receptors or enzymes could lead to downstream changes in cellular processes, such as altered gene expression, protein synthesis, or cell signaling .
- These properties impact its bioavailability and therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is likely absorbed through passive diffusion in the gastrointestinal tract. It may distribute to various tissues, including the liver, kidney, and brain. Enzymes in the liver may metabolize it into inactive forms. Elimination occurs primarily via urine and feces.
Action Environment
Analyse Biochimique
Biochemical Properties
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, it has been found to inhibit the activity of certain protein kinases, which play a crucial role in cell proliferation and differentiation . Additionally, Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death .
Molecular Mechanism
The molecular mechanism of action of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the oxidation of substrates . This binding interaction can result in changes in gene expression, as the inhibition of these enzymes can lead to the accumulation of specific metabolites that act as signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of the compound in biochemical and pharmaceutical applications.
Dosage Effects in Animal Models
The effects of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At high doses, Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate can exhibit toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation to form reactive intermediates that participate in further biochemical reactions . These metabolic pathways can influence the overall metabolic flux and metabolite levels in cells, leading to changes in cellular function and homeostasis .
Transport and Distribution
The transport and distribution of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the bioavailability and pharmacokinetics of the compound.
Subcellular Localization
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The localization of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate within these compartments can affect its activity and function, as it can interact with specific enzymes and proteins localized in these organelles .
Propriétés
IUPAC Name |
benzyl 2,3-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOEFQSAKKFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454271 | |
| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68471-57-8 | |
| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68471-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
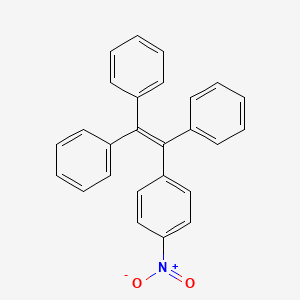

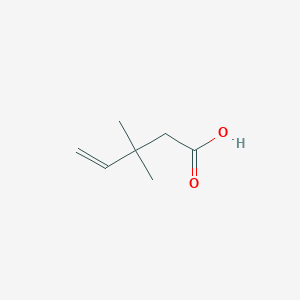

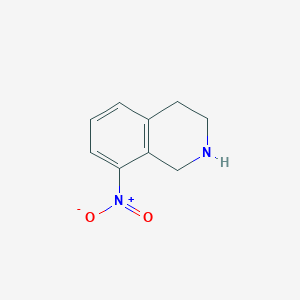
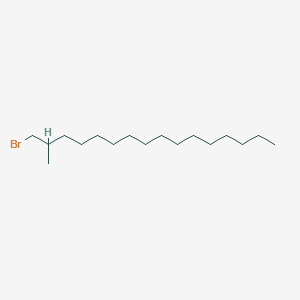

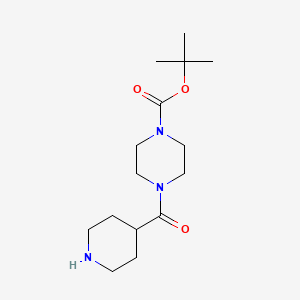
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
